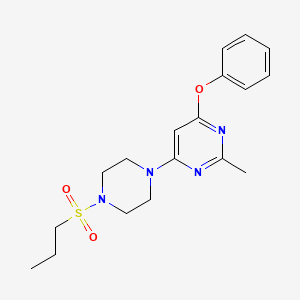

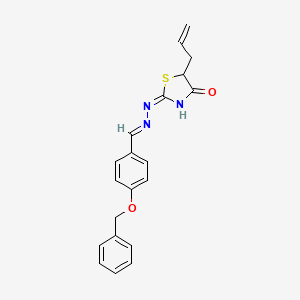

2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. One such compound, a 4-piperazinopyrimidine with a methylthio substituent at the 5 position, was synthesized through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines. This process resulted in the formation of isomers, which were then separated to isolate the desired compounds. The synthesized compounds displayed a range of pharmacological properties, including antiemetic and analgesic effects, leading to the selection of two compounds for clinical investigations due to their potent antiemetic activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as demonstrated by the title compound in one of the studies, which contains two independent molecules with different conformations. The piperazine ring in both molecules adopts a chair conformation. The dihedral angles between the pyrimidine and phenyl rings vary between the two molecules, indicating flexibility in the molecular structure. This flexibility could potentially influence the compound's interaction with biological targets .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents and functional groups. For instance, the presence of a methylthio substituent at the 5 position of the pyrimidine ring has been shown to confer a range of pharmacological properties to the synthesized compounds . Additionally, the stability of these molecules can be affected by their environment, as demonstrated by kinetic studies of the decomposition process of a related compound in acidic and alkaline environments, highlighting the importance of the imide group's stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using spectroscopic techniques. For example, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been employed to study the equilibrium geometry and vibrational wave numbers of a potential chemotherapeutic agent. The molecule's stability, arising from hyperconjugative interactions and charge delocalization, was analyzed using NBO analysis. The compound's nonlinear optical behavior and molecular electrostatic potential were also theoretically predicted, providing insights into its reactivity and potential biological interactions .

科学的研究の応用

Antiproliferative Activity

Compounds with structures closely related to 2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. For example, a series of derivatives demonstrated significant antiproliferative activity, suggesting their potential as anticancer agents. This indicates the structural framework's capacity to inhibit cancer cell growth, which could be explored further for developing new therapeutic agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Evaluation

Novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups have been synthesized and exhibited promising antimicrobial properties. This suggests that modifications to the pyrimidine core, similar to the compound , could yield compounds with useful antimicrobial activities. Some derivatives showed activity surpassing that of reference drugs, highlighting the potential for discovering new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Antioxidant Applications

Derivatives of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide have been identified as multifunctional antioxidants suitable for preventing age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit both free radical scavenging properties and metal chelation abilities, providing a multifaceted approach to combat oxidative stress-related conditions (Jin, Randazzo, Zhang, & Kador, 2010).

Material Science Applications

In the field of material science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes demonstrate enhanced water flux and effective dye rejection, indicating the utility of sulfonated compounds in improving membrane-based filtration technologies. This research could inform the development of more efficient and selective filtration systems for water treatment and purification processes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Coordination Chemistry

The study of coordination chemistry has also benefited from derivatives of pyrimidine, with research exploring the unique coordination chemistry of copper (II) with N,N,O-donor Schiff-base ligands. This work highlights the influence of substituents on the coordination chemistry of copper, which could have implications for the synthesis of metal-organic frameworks (MOFs) and catalysis (Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016).

作用機序

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .

Mode of Action

Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

特性

IUPAC Name |

2-methyl-4-phenoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-3-13-26(23,24)22-11-9-21(10-12-22)17-14-18(20-15(2)19-17)25-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIWTIXBHBTYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)

![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

amino}acetamide](/img/structure/B2500201.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)